![molecular formula C19H14N4O3S B2399825 7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol CAS No. 315240-21-2](/img/structure/B2399825.png)
7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol” is a synthetic compound with several potential applications in scientific experiments and industry. It has a molecular formula of C19H14N4O3S and a molecular weight of 378.41 . The compound is related to the thiazole ring, which has been the subject of extensive research due to its diverse biological activities .
Synthesis Analysis
A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives using a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antibacterial and Antifungal Agents
- Inhibition of Gram-negative Pathogens : Derivatives of 8-hydroxyquinoline, sharing a similar chemical framework, have been identified as antibacterial agents targeting intra- and extracellular Gram-negative pathogens, including Yersinia pseudotuberculosis and Chlamydia trachomatis. These compounds have been studied for their structure-activity relationships in inhibiting type III secretion systems, essential for the pathogenicity of these bacteria (Enquist et al., 2012).
Antimalarial Activity
- Tebuquine Analogues : Similar compounds, specifically 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, have been synthesized and evaluated for their antimalarial activity. These compounds have shown promising results against Plasmodium berghei in mice and demonstrated potential for extended protection against infection following oral administration (Werbel et al., 1986).
Antifungal and Antiviral Applications
- Thiadiazole Derivatives : Certain thiadiazole derivatives synthesized from reactions involving 8-hydroxyquinoline have exhibited excellent antifungal activity and inhibition of tobacco mosaic virus (TMV), indicating their potential for agricultural applications (Wang et al., 2011).
Neuraminidase Inhibitors
- Influenza Virus Inhibition : A series of novel compounds similar in structure to 7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol have been designed and evaluated for their ability to inhibit neuraminidase of the influenza H1N1 virus, showing moderate activity. These findings indicate potential therapeutic applications against influenza (Yilin et al., 2016).
Corrosion Inhibition
- Protection of Mild Steel : Quinoline derivatives have been studied for their effectiveness as corrosion inhibitors on mild steel in phosphoric acid media, showing good inhibition efficiency. This research highlights the potential industrial applications of such compounds in protecting metal surfaces from corrosion (Dkhireche et al., 2020).
Mechanism of Action
Target of Action
The compound “7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol” is a complex molecule that contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
7-[(3-nitrophenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-18-15(7-6-12-4-2-8-20-17(12)18)16(22-19-21-9-10-27-19)13-3-1-5-14(11-13)23(25)26/h1-11,16,24H,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJMCERUBAHADF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.